molecular formula C8H6F3NO2 B174539 2-Methyl-4-nitrobenzotrifluoride CAS No. 1960-52-7

2-Methyl-4-nitrobenzotrifluoride

Cat. No. B174539
Key on ui cas rn: 1960-52-7
M. Wt: 205.13 g/mol
InChI Key: NWCDDUFGSQYJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399436B2

Procedure details

To a solution of 2-methyl-4-nitrobenzotrifluoride (5.05 g, 24.6 mmol, synthesised according to Journal of medicinal chemistry (1996), 39(23), 4608-4621) in carbon tetrachloride (50 ml) was added NBS (4.77 g, 26.8 mmol, Aldrich) and then benzoyl peroxide (0.110 g, 0.454 mmol, Acros). The mixture was heated to 90° C. overnight, cooled to ambient temperature and the allowed to stand for 4 days. The suspension was filtered and the residue washed with carbon tetrachloride (10 ml). The solvent was removed in vacuo to give 2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene as a mobile orange oil (7.33 g).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C1C(=O)N([Br:22])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:22][CH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
4.77 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.11 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the residue washed with carbon tetrachloride (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.33 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.